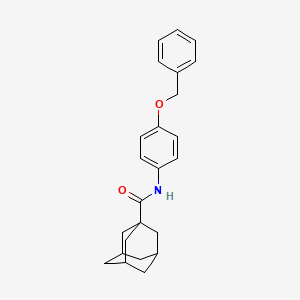
N-(4-Benzyloxyphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide is an organic compound that features a unique structure combining a benzyloxyphenyl group and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide typically involves the coupling of 4-(benzyloxy)aniline with 1-adamantanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(benzyloxy)benzoic acid.
Reduction: Formation of N-[4-(benzyloxy)phenyl]-1-adamantanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]acetamide: Shares the benzyloxyphenyl group but has a simpler acetamide moiety.
4-(Benzyloxy)phenylacetic acid: Contains the benzyloxyphenyl group with an acetic acid moiety.
N-[4-(Benzyloxy)phenyl]glycinamide: Features a glycinamide group instead of the adamantanecarboxamide.
Uniqueness
N-[4-(Benzyloxy)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane structure, which imparts rigidity and enhances its stability. This makes it particularly valuable in applications requiring robust and durable compounds.
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H27NO2/c26-23(24-13-18-10-19(14-24)12-20(11-18)15-24)25-21-6-8-22(9-7-21)27-16-17-4-2-1-3-5-17/h1-9,18-20H,10-16H2,(H,25,26) |
InChI Key |
VVVQCDVWEQZSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















